N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide
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Overview
Description
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. This compound features a five-membered ring containing nitrogen, sulfur, and oxygen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-1,2-thiazole-5-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide oxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with microbial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1,2-thiazole-5-carboximidamide
- N’-Hydroxy-1,2-thiazole-5-carboximidamide
- 2-Methoxy-1,3-thiazole
Uniqueness
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is a thiazole derivative known for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. This structural configuration is crucial for its reactivity and interaction with biological targets. The presence of hydroxy, methoxy, and carboximidamide groups enhances its chemical reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that thiazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship studies highlight that modifications on the thiazole ring significantly influence efficacy against these fungi.
Pathogen | Activity Level | Reference |
---|---|---|
Candida albicans | Moderate | |
Aspergillus niger | Moderate | |
Staphylococcus aureus | Low |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound can bind to enzymes, inhibiting their activity, which is particularly relevant in medicinal chemistry for drug development. Molecular docking studies have provided insights into these interactions, suggesting a multifaceted mechanism involving enzyme inhibition and possibly receptor modulation.
Case Studies and Research Findings
- Antifungal Activity : A study conducted on various thiazole derivatives demonstrated that this compound showed promising antifungal activity with a minimum inhibitory concentration (MIC) against C. albicans reported at 4.01 mM, indicating potential as an antifungal agent in therapeutic applications .
- Antimicrobial Efficacy : In comparative studies with other thiazole derivatives, this compound exhibited lower antimicrobial activity against Gram-positive bacteria compared to established antibiotics but showed enhanced antifungal properties .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound could penetrate biological barriers effectively, suggesting potential for systemic applications .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that substituents on the thiazole ring significantly affect biological activity. For instance:
Substituent | Effect on Activity |
---|---|
Hydroxy group | Enhances solubility and reactivity |
Methoxy group | Increases lipophilicity |
Carboximidamide group | Critical for enzyme binding |
Modifications such as electron-withdrawing or electron-donating groups can enhance or reduce the compound's efficacy against specific pathogens.
Applications in Drug Development
Given its biological activity, this compound holds promise as a lead compound in drug discovery for antifungal agents. Its unique combination of functional groups may enhance solubility and bioavailability compared to other thiazole derivatives.
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
N'-hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide |
InChI |
InChI=1S/C5H7N3O2S/c1-10-4-2-3(11-8-4)5(6)7-9/h2,9H,1H3,(H2,6,7) |
InChI Key |
OEBFIZRSUNFLHN-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NSC(=C1)/C(=N/O)/N |
Canonical SMILES |
COC1=NSC(=C1)C(=NO)N |
Origin of Product |
United States |
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